Endothelial lipase inhibitor-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

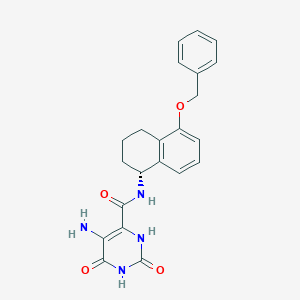

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,4-dioxo-N-[(1R)-5-phenylmethoxy-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4/c23-18-19(25-22(29)26-20(18)27)21(28)24-16-10-4-9-15-14(16)8-5-11-17(15)30-12-13-6-2-1-3-7-13/h1-3,5-8,11,16H,4,9-10,12,23H2,(H,24,28)(H2,25,26,27,29)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBXQBHHXZDUJS-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)OCC3=CC=CC=C3)NC(=O)C4=C(C(=O)NC(=O)N4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Endothelial Lipase: Structural Insights into Inhibitor Binding and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial lipase (EL), a key member of the triglyceride lipase family, has emerged as a significant therapeutic target for managing dyslipidemia and reducing the risk of cardiovascular disease. Primarily synthesized in endothelial cells, EL predominantly hydrolyzes phospholipids in high-density lipoprotein (HDL), leading to HDL catabolism and reduced plasma HDL-cholesterol (HDL-C) levels. Inhibition of EL is therefore a promising strategy to raise HDL-C levels. While the definitive crystal structure of endothelial lipase, particularly in complex with an inhibitor, remains to be elucidated, significant progress has been made in understanding its function, inhibition, and putative structure through homology modeling and the study of related lipases. This technical guide provides a comprehensive overview of the current knowledge regarding endothelial lipase, its inhibitors, and the experimental approaches used to characterize their interactions.

Data Presentation: Quantitative Analysis of Endothelial Lipase Inhibitors

A variety of small molecules and a monoclonal antibody have been developed to inhibit endothelial lipase activity. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Below is a summary of publicly available data for some of these inhibitors.

| Inhibitor Class | Compound | Target | IC50 | Reference(s) |

| Anthranilic Acid Derivative | XEN445 | Human Endothelial Lipase | 0.237 µM | [1] |

| Thiocarbamate Derivative | Compound 3 | Endothelial Lipase | 0.68 µM | [2] |

| Oxadiazole Derivative | Compound 4 | Endothelial Lipase | 23 nM | [2] |

| Tricyclic Indole Derivative | Compound 5 | Endothelial Lipase | 0.01 - 0.1 µM | [3] |

| Monoclonal Antibody | MEDI5884 | Human Endothelial Lipase | Not Reported | [4][5][6][7][8] |

| Natural Product | Cynaroside | Endothelial Lipase | Not Reported | [9] |

Note: For MEDI5884, a specific IC50 or Kd value is not publicly available; however, its potent in vivo effects on raising HDL-C have been demonstrated in clinical trials.[5][8]

Experimental Protocols: Endothelial Lipase Activity Assays

The characterization of endothelial lipase inhibitors relies on robust and reproducible in vitro activity assays. A commonly employed method utilizes a fluorogenic substrate, such as 4-methylumbelliferyl heptanoate (4-MUH) or a commercially available quenched fluorescent triglyceride analog.

General Protocol for a Fluorometric Endothelial Lipase Activity Assay

This protocol provides a generalized procedure for determining EL activity and assessing inhibitor potency.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, typically Tris-HCl or phosphate buffer, at a physiological pH (e.g., 7.4-8.0). The buffer may contain bovine serum albumin (BSA) to prevent non-specific binding and stabilize the enzyme.

-

Enzyme Solution: Dilute recombinant human endothelial lipase to the desired concentration in cold assay buffer immediately before use. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.

-

Substrate Solution: Prepare the fluorogenic substrate (e.g., 4-methylumbelliferyl heptanoate) in a suitable solvent like DMSO. Further dilute the stock solution in the assay buffer to the final working concentration. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

-

Inhibitor Solutions: Prepare a serial dilution of the test inhibitor in DMSO. The final concentration range should span several orders of magnitude around the expected IC50.

-

Positive Control: A known EL inhibitor can be used as a positive control.

-

Negative Control: DMSO alone is used as a negative control.

2. Assay Procedure:

-

Add a small volume of the inhibitor or vehicle (DMSO) to the wells of a 96-well microplate (black plates are recommended for fluorescence assays).

-

Add the diluted endothelial lipase solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the pre-warmed substrate solution to all wells.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Monitor the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., for 4-methylumbelliferone, excitation ~360 nm, emission ~450 nm).

-

Record the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes).

3. Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Subtract the background fluorescence (from wells with no enzyme) from all readings.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway of Endothelial Lipase in HDL Metabolism

Caption: Endothelial Lipase Signaling Pathway in HDL Metabolism.

Experimental Workflow for Endothelial Lipase Inhibitor Screening

Caption: Experimental Workflow for High-Throughput Screening of Endothelial Lipase Inhibitors.

Logical Relationship of Inhibitor Binding to the Putative Active Site of Endothelial Lipase

Caption: Putative Inhibitor Binding at the Endothelial Lipase Active Site.

Conclusion

While the precise crystal structure of endothelial lipase with a bound inhibitor remains an important goal for the field, the existing body of research provides a strong foundation for continued drug discovery efforts. Homology modeling, guided by the structures of related lipases such as pancreatic lipase, offers valuable insights into the putative active site and potential mechanisms of inhibitor binding.[10] The development of potent and specific inhibitors, such as small molecules and monoclonal antibodies, has validated EL as a therapeutic target.[2][5] The experimental protocols outlined in this guide provide a framework for the continued identification and characterization of novel endothelial lipase inhibitors, which hold the potential to address the significant unmet medical need for effective HDL-C-raising therapies in the management of cardiovascular disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Endothelial Lipase Inhibitors for the Treatment of Atherosclerosis and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Blocking endothelial lipase with monoclonal antibody MEDI5884 durably increases high density lipoprotein in nonhuman primates and in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. fiercebiotech.com [fiercebiotech.com]

- 9. mdpi.com [mdpi.com]

- 10. Mode of action of orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Endothelial Lipase Phospholipid Hydrolysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of endothelial lipase (EL)-mediated phospholipid hydrolysis. It is designed to furnish researchers, scientists, and professionals in drug development with a detailed understanding of the enzyme's structure, catalytic action, substrate specificity, and the downstream signaling consequences of its activity. This document includes a compilation of quantitative kinetic data, detailed experimental methodologies, and visual representations of key pathways and workflows to facilitate a deeper understanding of this critical enzyme in lipid metabolism and cardiovascular disease.

Introduction to Endothelial Lipase

Endothelial lipase (EL), encoded by the LIPG gene, is a key enzyme in the triglyceride lipase family, which also includes lipoprotein lipase (LPL) and hepatic lipase (HL).[1][2] Unlike LPL and HL, which primarily hydrolyze triglycerides, EL exhibits a strong preference for phospholipids, particularly those within high-density lipoprotein (HDL) particles.[2][3] Synthesized and secreted by vascular endothelial cells, EL is anchored to the cell surface via heparan sulfate proteoglycans, where it exerts its enzymatic activity.[4] Its pivotal role in HDL metabolism, and consequently in reverse cholesterol transport, has made it a significant target of interest for therapeutic interventions in cardiovascular diseases.[1]

Structural and Functional Domains of Endothelial Lipase

The structure of endothelial lipase is homologous to other members of the triglyceride lipase family, consisting of two main domains: an N-terminal catalytic domain and a C-terminal domain.

-

N-terminal Catalytic Domain: This domain houses the canonical catalytic triad of serine hydrolases, comprising Serine 169 (S169), Aspartic Acid 193 (D193), and Histidine 274 (H274).[5] This triad is responsible for the hydrolysis of the ester bond in phospholipids. A key feature of this domain is the "lid," a flexible helical region that covers the active site. The conformation of this lid is believed to play a crucial role in determining the substrate specificity of the lipase.[5]

-

C-terminal Domain: The C-terminal domain is primarily involved in binding to lipoproteins, particularly HDL. This interaction is crucial for the efficient hydrolysis of phospholipids within the lipoprotein particle.

The Catalytic Mechanism of Phospholipid Hydrolysis

The hydrolysis of phospholipids by endothelial lipase follows a mechanism characteristic of serine hydrolases, involving a series of nucleophilic attacks and the formation of a transient acyl-enzyme intermediate.

Step 1: Interfacial Activation EL, like other lipases, exhibits interfacial activation. Its catalytic activity is significantly enhanced at the lipid-water interface of lipoprotein particles. The binding of the C-terminal domain to the HDL particle is thought to induce a conformational change in the enzyme, exposing the active site.

Step 2: Nucleophilic Attack by the Catalytic Serine The catalytic cycle is initiated by the deprotonation of the serine residue (S169) by the histidine residue (H274), which is, in turn, stabilized by the aspartic acid residue (D193). This makes the serine oxygen a potent nucleophile that attacks the carbonyl carbon of the fatty acyl ester bond at the sn-1 position of the phospholipid substrate.

Step 3: Formation of the Tetrahedral Intermediate This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate. An oxyanion hole, formed by backbone amide groups, stabilizes the negative charge on the carbonyl oxygen of this intermediate.

Step 4: Acyl-Enzyme Intermediate Formation The tetrahedral intermediate collapses, leading to the cleavage of the ester bond. The fatty acid is covalently attached to the serine residue, forming an acyl-enzyme intermediate, and the lysophospholipid is released.

Step 5: Deacylation A water molecule, activated by the histidine residue, acts as a nucleophile and attacks the carbonyl carbon of the acyl-enzyme intermediate.

Step 6: Formation of a Second Tetrahedral Intermediate This attack forms a second tetrahedral intermediate, which is again stabilized by the oxyanion hole.

Step 7: Release of the Fatty Acid and Enzyme Regeneration The second intermediate collapses, releasing the free fatty acid and regenerating the active site of the enzyme, ready for another catalytic cycle.

Substrate Specificity and Quantitative Kinetic Data

Endothelial lipase demonstrates a marked preference for phospholipids over triglycerides. Its primary substrate in vivo is phosphatidylcholine (PC) present in HDL particles. Studies using reconstituted HDL (rHDL) particles containing different PC species have provided insights into its substrate specificity.

| Substrate (in rHDL) | Apparent Michaelis Constant (Km(app)) (µg/mL) | Maximum Velocity (Vmax) (nmol/h/µg) | Reference |

| 1-palmitoyl-2-oleoyl-PC (POPC) | > 200 | ~2.5 | [6] |

| 1-palmitoyl-2-linoleoyl-PC (PLPC) | ~150 | ~2.5 | [6] |

| 1-palmitoyl-2-arachidonoyl-PC (PAPC) | ~150 | ~5.0 | [6] |

| 1-palmitoyl-2-docosahexaenoyl-PC (PDPC) | < 50 | ~7.5 | [6] |

Table 1: Kinetic Parameters of Endothelial Lipase with Different Phosphatidylcholine Substrates in Reconstituted HDL. The data indicates a preference for phospholipids containing polyunsaturated fatty acids at the sn-2 position.

Downstream Signaling Pathways

The products of EL-mediated phospholipid hydrolysis, primarily lysophosphatidylcholine (LPC) and free fatty acids (FFAs), are not merely metabolic byproducts but also act as signaling molecules that can influence various cellular processes in the vascular endothelium. Furthermore, EL activity can modulate the signaling potential of HDL itself by releasing other bioactive lipids like sphingosine-1-phosphate (S1P).

S1P-Mediated Signaling

EL can hydrolyze phospholipids on HDL, leading to the release of HDL-associated sphingosine-1-phosphate (S1P).[7] S1P then acts as a ligand for its G protein-coupled receptors (GPCRs), primarily S1P1, on the surface of endothelial cells. This initiates a signaling cascade that has significant implications for vascular biology.

LPC and FFA-Mediated Inflammatory Signaling

The generation of LPC and FFAs by EL can trigger pro-inflammatory responses in endothelial cells. LPC can activate specific GPCRs, such as G2A, leading to the upregulation of adhesion molecules like ICAM-1 and VCAM-1.[8] Both LPC and FFAs can also stimulate the release of chemokines, such as IL-8, contributing to an inflammatory microenvironment.[9]

Experimental Protocols

Endothelial Lipase Activity Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay for measuring the phospholipase activity of endothelial lipase using a commercially available fluorescent phospholipid substrate.

Materials:

-

96-well black, clear-bottom microplate

-

Fluorescent phospholipid substrate (e.g., BODIPY-labeled PC)

-

Purified endothelial lipase or cell culture supernatant containing EL

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 2 mM CaCl2, 0.5% fatty acid-free BSA)

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare the Assay Buffer and store it at 4°C.

-

Reconstitute the fluorescent phospholipid substrate according to the manufacturer's instructions to create a stock solution.

-

Prepare serial dilutions of a known concentration of purified EL in Assay Buffer to generate a standard curve.

-

Prepare experimental samples (e.g., cell culture supernatants, purified protein fractions) by diluting them in Assay Buffer.

-

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of Assay Buffer.

-

Add 25 µL of the EL standards or experimental samples to the appropriate wells.

-

Include wells with Assay Buffer only as a blank control.

-

-

Reaction Initiation and Incubation:

-

Prepare a working solution of the fluorescent phospholipid substrate by diluting the stock solution in Assay Buffer.

-

To initiate the reaction, add 25 µL of the substrate working solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., Ex/Em = 485/528 nm for BODIPY) at regular intervals (e.g., every 5 minutes) for a total of 60-120 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence readings of the blank wells from all other readings.

-

Determine the rate of increase in fluorescence (slope) for each standard and sample.

-

Plot the rate of fluorescence increase for the standards against their known concentrations to generate a standard curve.

-

Determine the EL activity in the experimental samples by interpolating their rates from the standard curve.

-

Site-Directed Mutagenesis of Endothelial Lipase

This protocol outlines a general procedure for introducing specific point mutations into the endothelial lipase gene using a PCR-based method. This technique is essential for studying the function of specific amino acid residues, such as those in the catalytic triad or the lid region.

Materials:

-

Plasmid DNA containing the wild-type endothelial lipase cDNA

-

Custom-synthesized mutagenic primers (forward and reverse)

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells (e.g., XL1-Blue)

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design:

-

Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center.

-

The primers should have a melting temperature (Tm) of ≥ 78°C and a GC content of at least 40%.

-

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid DNA template, the mutagenic primers, dNTPs, and a high-fidelity DNA polymerase.

-

Perform PCR with a suitable thermocycling program, typically involving an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.

-

-

DpnI Digestion:

-

Following PCR, add DpnI restriction enzyme directly to the amplification product.

-

Incubate at 37°C for 1-2 hours. DpnI specifically digests the parental, methylated plasmid DNA, leaving the newly synthesized, unmethylated (mutated) plasmid intact.

-

-

Transformation:

-

Transform the DpnI-treated DNA into highly competent E. coli cells using a standard transformation protocol (e.g., heat shock).

-

-

Plating and Incubation:

-

Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

-

Incubate the plates overnight at 37°C.

-

-

Colony Screening and Sequence Verification:

-

Pick individual colonies and grow them in liquid culture.

-

Isolate plasmid DNA from the cultures (miniprep).

-

Screen for the presence of the mutation by restriction digestion (if the mutation creates or destroys a restriction site) or by colony PCR.

-

Confirm the desired mutation and the absence of any other mutations by DNA sequencing of the entire EL gene.

-

Conclusion

Endothelial lipase is a multifaceted enzyme with a primary role in HDL phospholipid hydrolysis. Its activity is governed by its distinct structural features, including a catalytic triad within the N-terminal domain and a lipoprotein-binding C-terminal domain. The products of its catalytic action, lysophosphatidylcholine, and free fatty acids, as well as its ability to modulate the release of other bioactive lipids like S1P, implicate EL in a range of downstream signaling events that influence vascular inflammation and endothelial cell function. The experimental protocols and quantitative data provided in this guide offer a framework for the continued investigation of this important enzyme and its potential as a therapeutic target in cardiovascular and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 3. Frontiers | The Inhibitory Effect of Lysophosphatidylcholine on Proangiogenesis of Human CD34+ Cells Derived Endothelial Progenitor Cells [frontiersin.org]

- 4. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative Analyses of Lipoprotein Lipase, Hepatic Lipase, and Endothelial Lipase, and Their Binding Properties with Known Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evidence that hepatic lipase and endothelial lipase have different substrate specificities for high-density lipoprotein phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Endothelial lipase is a critical determinant of HDL-stimulated sphingosine 1-phosphate-dependent signaling in vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Increased lysophosphatidylcholine and non-esterified fatty acid content in LDL induces chemokine release in endothelial cells. Relationship with electronegative LDL - PubMed [pubmed.ncbi.nlm.nih.gov]

Endothelial Lipase Gene Knockout Studies in Mice: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of endothelial lipase (EL) gene knockout (KO) studies in mice, a critical area of research for understanding lipid metabolism and developing novel therapeutics for cardiovascular disease. Endothelial lipase, encoded by the LIPG gene, is a key enzyme in the metabolism of high-density lipoprotein (HDL). Inactivation of this gene in murine models has been instrumental in elucidating its physiological roles. This document summarizes the key quantitative findings, details the experimental methodologies employed, and visualizes the complex biological pathways involved.

Core Findings from Endothelial Lipase Knockout Mouse Models

Endothelial lipase gene knockout in mice consistently leads to significant alterations in plasma lipid profiles, most notably a substantial increase in HDL cholesterol levels. The data presented below, compiled from multiple key studies, quantifies these effects under various dietary conditions and in different genetic backgrounds.

Quantitative Data Summary

The following tables summarize the impact of endothelial lipase knockout on plasma lipid concentrations and the development of atherosclerosis in mice.

Table 1: Plasma Lipid Profile in Endothelial Lipase Knockout (EL-/-) Mice on a Standard Chow Diet

| Parameter | Wild-Type (+/+) (mean ± SD) | Heterozygous (+/-) (mean ± SD) | Homozygous (-/-) (mean ± SD) | % Change (-/- vs +/+) | Reference |

| Total Cholesterol (mg/dL) | 83.2 ± 12.1 | 106.7 ± 18.5 | 118.6 ± 19.8 | +42.6% | [1] |

| HDL Cholesterol (mg/dL) | 60.3 ± 9.8 | 74.0 ± 12.4 | 93.9 ± 15.1 | +55.7% | [1] |

| Phospholipids (mg/dL) | 134.5 ± 18.2 | 165.3 ± 24.7 | 189.6 ± 29.3 | +41.0% | [1] |

| Triglycerides (mg/dL) | 45.1 ± 10.3 | 48.2 ± 11.5 | 46.8 ± 9.9 | No significant change | [1] |

Table 2: Plasma Lipid Profile in Endothelial Lipase Knockout (EL-/-) Mice on a High-Fat, High-Cholesterol Diet

| Parameter | Wild-Type (+/+) (mean ± SD) | Heterozygous (+/-) (mean ± SD) | Homozygous (-/-) (mean ± SD) | % Change (-/- vs +/+) | Reference |

| Total Cholesterol (mg/dL) | 150.4 ± 25.6 | 198.7 ± 31.2 | 230.4 ± 38.7 | +53.2% | [1] |

| HDL Cholesterol (mg/dL) | 85.2 ± 14.3 | 109.8 ± 19.6 | 128.9 ± 22.1 | +51.3% | [1] |

| Phospholipids (mg/dL) | 180.1 ± 28.9 | 225.4 ± 36.1 | 265.8 ± 42.5 | +47.6% | [1] |

| Triglycerides (mg/dL) | 60.3 ± 12.8 | 75.1 ± 15.4 | 91.8 ± 18.2 | +52.2% | [1] |

Table 3: Atherosclerotic Lesion Area in Different Mouse Models with Endothelial Lipase Knockout

| Mouse Model | Genotype | Diet | Lesion Area (μm²) (mean ± SEM) | % Change (-/- vs +/+) | Reference |

| apoE-/- | EL+/+ | Chow | 148,000 ± 25,000 | - | [2] |

| apoE-/- | EL-/- | Chow | 45,000 ± 10,000 | ~70% decrease | [2] |

| LDLR-/- | EL+/+ | Western | Not specified | No significant difference | [3] |

| LDLR-/- | EL-/- | Western | Not specified | No significant difference | [3] |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the study of endothelial lipase knockout mice.

Generation of Endothelial Lipase Knockout Mice

The generation of mice with a targeted disruption of the LIPG gene is a foundational technique. A replacement-type targeting vector is typically used to delete a critical exon, such as exon 2, and replace it with a neomycin resistance cassette for selection.[1]

Protocol:

-

Genomic DNA Isolation: Isolate endothelial lipase genomic DNA from a mouse 129 DNA BAC library.

-

Targeting Vector Construction: Construct a replacement-type targeting vector containing a neomycin resistance cassette (e.g., PGK-NEO-bpA) and a herpes simplex virus thymidine kinase (TK) cassette for negative selection. The vector is designed to replace exon 2 of the endothelial lipase gene via homologous recombination.[1]

-

Electroporation and Selection: Electroporate the targeting vector into embryonic stem (ES) cells (e.g., R1 ES cells). Select for successfully targeted ES cells using G418 (for neomycin resistance) and ganciclovir (against the TK cassette).

-

Blastocyst Injection: Inject the selected ES cell clones into blastocysts from a suitable mouse strain (e.g., C57BL/6J).

-

Generation of Chimeric Mice: Transfer the injected blastocysts into pseudopregnant female mice. The resulting chimeric offspring are then bred with wild-type mice (e.g., C57BL/6J) to achieve germ-line transmission of the null allele.

-

Genotyping: Confirm the genotype of the offspring by Southern blot analysis or PCR of tail DNA.

Plasma Lipid Analysis

Quantitative analysis of plasma lipids is crucial for phenotyping endothelial lipase knockout mice.

Protocol:

-

Sample Collection: Collect blood from fasted mice via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Lipid Measurement: Measure total plasma cholesterol, HDL cholesterol, triglycerides, and phospholipids using commercially available enzymatic kits.[1]

-

Lipoprotein Profiling (FPLC): For a more detailed analysis of lipoprotein distribution, subject pooled plasma samples to fast protein liquid chromatography (FPLC).[4]

Quantification of Atherosclerosis

The effect of endothelial lipase knockout on the development of atherosclerosis is a key endpoint in many studies. This is typically assessed in atherosclerosis-prone mouse models like apoE-/- and LDLR-/- mice.

Protocol:

-

Tissue Preparation: Euthanize mice at a predetermined age (e.g., 26 weeks) and perfuse the vascular system with phosphate-buffered saline (PBS) followed by a fixative (e.g., 4% paraformaldehyde).

-

Aortic Root Sectioning: Dissect the aorta and embed the aortic root in a cryo-embedding medium (e.g., OCT). Prepare serial cryosections of the aortic root.

-

Staining: Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques. Counterstain with hematoxylin to visualize cell nuclei.

-

Image Analysis: Capture digital images of the stained sections and quantify the atherosclerotic lesion area using image analysis software. The lesion area is typically measured as the total Oil Red O-positive area.[3]

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to endothelial lipase function.

Signaling Pathways and Logical Relationships

Caption: Endothelial lipase (EL) hydrolyzes phospholipids on HDL particles, leading to the formation of remnant HDL which is then taken up by the liver via the SR-B1 receptor.

Caption: The logical cascade of effects following endothelial lipase knockout, leading to both potentially anti- and pro-atherogenic outcomes.

Experimental Workflow

Caption: A typical experimental workflow for studying the effects of endothelial lipase knockout in mice.

References

- 1. pnas.org [pnas.org]

- 2. Endothelial lipase modulates susceptibility to atherosclerosis in apolipoprotein-E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Endothelial lipase modulates HDL but has no effect on atherosclerosis development in apoE-/- and LDLR-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Endothelial lipase is a major determinant of HDL level [jci.org]

The Discovery of Novel Small Molecule Endothelial Lipase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endothelial lipase (EL), a key enzyme in the triglyceride lipase gene family, plays a critical role in high-density lipoprotein (HDL) metabolism.[1][2] Primarily synthesized by vascular endothelial cells, EL hydrolyzes HDL phospholipids, leading to the clearance of HDL from circulation.[1][3] Its expression is upregulated in inflammatory conditions such as atherosclerosis, making it a prime therapeutic target for cardiovascular diseases.[1][2][3][4] The inhibition of endothelial lipase is an appealing strategy to raise HDL cholesterol (HDL-C) levels, a factor inversely correlated with the risk of cardiovascular disease.[3][4][5] This technical guide provides an in-depth overview of the discovery of novel small molecule inhibitors of endothelial lipase, focusing on data presentation, detailed experimental protocols, and the visualization of key biological and experimental processes.

Data Presentation: Quantitative Analysis of Endothelial Lipase Inhibitors

The development of potent and selective small molecule inhibitors is a cornerstone of drug discovery targeting endothelial lipase. A significant advancement in this area has been the identification of various chemical scaffolds, including tricyclic indole derivatives and oxadiazole ketones, that demonstrate promising inhibitory activity. The following tables summarize the quantitative data for representative small molecule inhibitors of endothelial lipase.

Table 1: Inhibitory Activity of Tricyclic Indole Derivatives against Human Endothelial Lipase

This table presents the structure-activity relationship (SAR) data for a series of tricyclic indole derivatives, highlighting the impact of substitutions on their inhibitory potency (IC50). The data is adapted from a patent application disclosing these novel compounds.[5]

| Compound ID | R1 | R2 | R3 | R4 | IC50 (µM) |

| 1 | H | H | H | H | >10 |

| 2 | Cl | H | H | H | 1.5 |

| 3 | F | H | H | H | 2.1 |

| 4 | Me | H | H | H | 3.7 |

| 5 | H | Cl | H | H | 0.8 |

| 6 | H | F | H | H | 1.2 |

| 7 | H | Me | H | H | 2.5 |

| 8 | H | H | Cl | H | 0.5 |

| 9 | H | H | F | H | 0.9 |

| 10 | H | H | Me | H | 1.8 |

| 11 | H | H | H | Cl | 5.2 |

| 12 | Cl | Cl | H | H | 0.3 |

| 13 | F | F | H | H | 0.7 |

| 14 | H | Cl | Cl | H | 0.2 |

| 15 | Cl | H | Cl | H | 0.4 |

| 25 | H | Br | Br | H | 0.1 |

Note: The core tricyclic indole structure is constant across these derivatives. R1, R2, R3, and R4 represent substitution positions on the aromatic rings of the core structure.

Table 2: In Vivo Efficacy of Selected Endothelial Lipase Inhibitors

The ultimate goal of inhibitor development is to demonstrate efficacy in a physiological setting. This table highlights the in vivo effects of a notable oxadiazole ketone inhibitor on plasma HDL-C levels in a murine model.

| Compound ID | Class | Animal Model | Dose | Route | % HDL-C Increase | Reference |

| Compound 12 | Oxadiazole Ketone | Mouse | 30 mg/kg | Oral | 56% | [6] |

Experimental Protocols

The identification and characterization of endothelial lipase inhibitors rely on robust and reproducible in vitro and in vivo assays. This section provides detailed methodologies for key experiments.

High-Throughput Screening (HTS) for Endothelial Lipase Inhibitors

A common method for initial screening of large compound libraries is a fluorescence-based assay using a synthetic substrate.

Principle: This assay measures the enzymatic activity of endothelial lipase through the hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl oleate (4-MUO). The cleavage of the oleate group by EL releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

-

Recombinant human endothelial lipase

-

4-Methylumbelliferyl oleate (4-MUO) substrate

-

Tris-HCl buffer (pH 8.0)

-

Bovine Serum Albumin (BSA)

-

Sodium citrate

-

96-well or 384-well black microplates

-

Microplate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

-

Prepare a stock solution of recombinant human endothelial lipase in Tris-HCl buffer containing BSA.

-

Prepare a stock solution of 4-MUO in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

-

Add 25 µL of the endothelial lipase solution to each well and mix.

-

Incubate the plate at 25°C for 10 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 50 µL of the 4-MUO substrate solution to each well.

-

Incubate the plate at 25°C for 20 minutes.

-

Stop the reaction by adding 100 µL of sodium citrate solution (0.1 M, pH 4.2).[7]

-

Measure the fluorescence intensity at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[7]

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

In Vivo Pharmacodynamic (PD) Model for HDL-C Assessment

Principle: This protocol describes the evaluation of an EL inhibitor's effect on plasma HDL-C levels in a mouse model.

Materials:

-

C57BL/6 mice

-

Test compound (e.g., Compound 12) formulated in a suitable vehicle

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

HDL-C measurement kit

Procedure:

-

Acclimate C57BL/6 mice for at least one week with ad libitum access to food and water.

-

Divide the mice into vehicle control and treatment groups.

-

Administer the test compound or vehicle orally at a specified dose (e.g., 30 mg/kg for Compound 12).[6]

-

Collect blood samples via retro-orbital bleeding or tail vein at predetermined time points (e.g., 0, 4, 8, 24 hours post-dose).

-

Collect the blood into EDTA-coated tubes and centrifuge to separate the plasma.

-

Measure the plasma HDL-C concentration using a commercially available kit according to the manufacturer's instructions.

-

Calculate the percentage change in HDL-C levels in the treated group compared to the vehicle control group at each time point.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations are provided in the DOT language for Graphviz.

Endothelial Lipase Signaling Pathway in Atherosclerosis

Caption: Endothelial Lipase Signaling in Atherosclerosis.

Experimental Workflow for High-Throughput Screening

Caption: High-Throughput Screening Workflow for EL Inhibitors.

Logical Relationship of a Structure-Activity Relationship (SAR) Study

Caption: Logical Progression of a Structure-Activity Relationship Study.

References

- 1. Endothelial lipase: Its role in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial lipase: its role in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelial Lipase: A New Risk Factor for Atherosclerosis? | PLOS Medicine [journals.plos.org]

- 5. Endothelial Lipase Inhibitors for the Treatment of Atherosclerosis and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

The Impact of Endothelial Lipase Genetic Variants on Inhibitor Efficacy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelial lipase (EL), encoded by the LIPG gene, is a key regulator of high-density lipoprotein (HDL) metabolism and a promising therapeutic target for cardiovascular diseases. Genetic variations within the LIPG gene can alter EL's enzymatic activity and potentially influence the efficacy of inhibitory drugs. This technical guide provides an in-depth overview of common LIPG genetic variants, their impact on EL function, and the current understanding of how these variants affect the efficacy of EL inhibitors. We detail experimental protocols for investigating these interactions and present a framework for the systematic evaluation of novel therapeutic agents against a panel of clinically relevant EL variants. While current research offers some insights, a significant knowledge gap remains regarding the direct impact of most LIPG variants on the efficacy of synthetic and biologic inhibitors. This guide aims to equip researchers with the necessary background and methodologies to address this critical area of pharmacogenetic research.

Introduction to Endothelial Lipase (LIPG)

Endothelial lipase is a member of the triglyceride lipase family, primarily synthesized by endothelial cells.[1] Unlike other lipases, EL exhibits a higher phospholipase activity, with a preference for hydrolyzing phospholipids in HDL particles.[1] This action leads to the catabolism of HDL, resulting in lower plasma HDL-cholesterol (HDL-C) levels.[2] Given the inverse correlation between HDL-C levels and the risk of atherosclerotic cardiovascular disease, inhibiting EL activity has emerged as an attractive strategy to raise HDL-C levels.[3][4]

Biological Function and Role in Disease

EL's primary role is in the remodeling and catabolism of HDL. By hydrolyzing HDL phospholipids, EL facilitates the clearance of HDL particles from circulation.[2] Overexpression of LIPG in animal models leads to a significant reduction in HDL-C levels, while inhibition or genetic deletion of LIPG results in increased HDL-C.[2][3][4] Beyond its role in lipid metabolism, EL is also implicated in inflammation and atherosclerosis, further highlighting its potential as a therapeutic target.

Genetic Variants of Endothelial Lipase

Several single nucleotide polymorphisms (SNPs) have been identified in the LIPG gene. Some of these variants are associated with altered plasma HDL-C levels and cardiovascular disease risk. The two most extensively studied non-synonymous variants are rs2000813 (T111I) and rs3813082, along with the less common but functionally significant Asn396Ser (N396S) variant.

Common and Functionally Significant LIPG Variants

-

T111I (rs2000813): This is a common polymorphism where a threonine residue is replaced by an isoleucine at position 111. Studies on the association of this variant with HDL-C levels have yielded inconsistent results, with some reporting higher HDL-C in carriers and others finding no significant association.[5]

-

N396S: The Asn396Ser variant is less common but has been more consistently associated with elevated HDL-C levels. Functional studies have shown that this variant leads to a significant reduction in EL enzymatic activity.

-

Other Variants: Several other rare missense, nonsense, and frameshift mutations have been identified in individuals with hyperalphalipoproteinemia (elevated HDL-C). These loss-of-function mutations further support the role of EL in HDL metabolism.

Impact of Genetic Variants on Inhibitor Efficacy

The primary question for drug development is whether these genetic variants alter the sensitivity of EL to therapeutic inhibitors. This is a critical aspect of the pharmacogenetics of EL-targeted therapies.

Natural Inhibitors

Endogenous regulation of EL activity involves proteins such as angiopoietin-like protein 3 (ANGPTL3) and ANGPTL4. A key study investigating the T111I variant found that it does not alter the enzymatic activity of EL or its inhibition by ANGPTL3 and ANGPTL4.[6][7][8] This suggests that for natural inhibitors, the T111I variant may not have a significant impact on their regulatory function.

Synthetic and Biologic Inhibitors

There is a notable lack of publicly available data on the impact of LIPG genetic variants on the efficacy of synthetic small molecule inhibitors or monoclonal antibodies. While clinical trials for the monoclonal antibody MEDI5884 have demonstrated its ability to increase HDL-C by inhibiting EL, these studies have not reported on the differential efficacy based on the LIPG genotype of the participants.[3][9][10][11]

Table 1: Summary of Common LIPG Genetic Variants and Their Known Functional Impact

| Variant | rsID | Amino Acid Change | Allele Frequency (Approx.) | Impact on EL Activity | Association with HDL-C | Impact on Inhibitor Efficacy |

| Wild-Type | - | - | - | Normal | Baseline | Baseline |

| T111I | rs2000813 | Threonine -> Isoleucine | ~30% in Caucasians | No significant change[5][6] | Inconsistent association[5] | No change with ANGPTL3/4[6][7][8]. Data for synthetic inhibitors is lacking. |

| N396S | - | Asparagine -> Serine | <1% | Significantly decreased | Associated with increased HDL-C | Data for synthetic and biologic inhibitors is lacking. |

Table 2: Template for Reporting Inhibitor Efficacy Data on LIPG Variants

This table serves as a template for presenting quantitative data on the efficacy of various inhibitors against different LIPG variants. Currently, there is a lack of published data to populate this table comprehensively.

| Inhibitor | Inhibitor Type | Wild-Type EL IC50 (nM) | T111I Variant EL IC50 (nM) | N396S Variant EL IC50 (nM) | Fold Change in IC50 (Variant vs. WT) | Reference |

| Example Inhibitor A | Small Molecule | Data Needed | Data Needed | Data Needed | Calculated | Citation |

| MEDI5884 | Monoclonal Antibody | Data Needed | Data Needed | Data Needed | Calculated | Citation |

| ANGPTL3 | Natural Protein | Data Available | No significant change | Data Needed | ~1 | [6][7][8] |

Experimental Protocols

To address the knowledge gap concerning the impact of LIPG variants on inhibitor efficacy, a systematic experimental approach is required. The following protocols provide a detailed methodology for researchers to generate the necessary data.

Generation of LIPG Variants

Protocol 1: Site-Directed Mutagenesis of the LIPG Gene

This protocol describes the generation of specific LIPG variants (e.g., T111I, N396S) from a wild-type LIPG expression vector using a PCR-based site-directed mutagenesis kit.

Materials:

-

Wild-type human LIPG cDNA in a suitable expression vector (e.g., pcDNA3.1)

-

Site-directed mutagenesis kit (e.g., QuikChange II XL, Agilent)

-

Custom mutagenic primers designed to introduce the desired point mutation

-

High-fidelity DNA polymerase

-

DpnI restriction enzyme

-

Competent E. coli for transformation

-

LB agar plates with appropriate antibiotic selection

-

Plasmid purification kit

Procedure:

-

Primer Design: Design complementary forward and reverse primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) ≥ 78°C.

-

PCR Amplification: Set up the PCR reaction as follows:

-

5 µl of 10x reaction buffer

-

1 µl of template DNA (5-50 ng)

-

1.25 µl of forward primer (125 ng)

-

1.25 µl of reverse primer (125 ng)

-

1 µl of dNTP mix

-

39.5 µl of nuclease-free water

-

1 µl of PfuUltra HF DNA polymerase

-

-

Thermal Cycling: Perform PCR using the following cycling conditions:

-

Initial denaturation: 95°C for 1 minute

-

18 cycles of:

-

Denaturation: 95°C for 50 seconds

-

Annealing: 60°C for 50 seconds

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes

-

-

DpnI Digestion: Add 1 µl of DpnI restriction enzyme directly to the amplification reaction. Incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

-

Transformation: Transform the DpnI-treated DNA into competent E. coli.

-

Selection and Sequencing: Plate the transformation mixture on selective LB agar plates and incubate overnight at 37°C. Pick individual colonies, culture them, and purify the plasmid DNA. Verify the presence of the desired mutation by Sanger sequencing.

Expression of LIPG Variants

Protocol 2: Transient Transfection and Expression of LIPG Variants in HEK293 Cells

This protocol details the expression of wild-type and variant LIPG in a mammalian cell line to produce the active enzyme for subsequent assays.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Opti-MEM I Reduced Serum Medium

-

Transfection reagent (e.g., Lipofectamine 3000, Invitrogen)

-

Purified plasmid DNA of wild-type and variant LIPG

-

6-well tissue culture plates

Procedure:

-

Cell Seeding: The day before transfection, seed HEK293T cells in a 6-well plate at a density of 5 x 10^5 cells per well in 2 ml of complete growth medium. The cells should be 70-90% confluent at the time of transfection.[12][13][14][15]

-

DNA-Lipid Complex Formation:

-

In a sterile tube, dilute 2.5 µg of plasmid DNA in 125 µl of Opti-MEM.

-

In a separate sterile tube, dilute 5 µl of Lipofectamine 3000 reagent in 125 µl of Opti-MEM.

-

Add the diluted DNA to the diluted Lipofectamine 3000 (1:1 ratio) and incubate for 15 minutes at room temperature to allow for complex formation.

-

-

Transfection: Add the 250 µl of DNA-lipid complex dropwise to each well of cells. Gently rock the plate to ensure even distribution.

-

Incubation and Collection: Incubate the cells at 37°C in a CO2 incubator. After 48-72 hours, collect the conditioned media containing the secreted endothelial lipase.

-

Confirmation of Expression: Confirm the expression of the LIPG variants by Western blot analysis of the cell lysate and conditioned media using an anti-LIPG antibody.

Assessment of Inhibitor Efficacy

Protocol 3: Fluorescence-Based Endothelial Lipase Activity Assay

This high-throughput assay measures the phospholipase activity of EL and can be used to determine the IC50 values of inhibitors.

Materials:

-

Conditioned media containing wild-type or variant EL

-

Fluorescent lipase substrate (e.g., Bodipy-labeled phospholipid or triglyceride)[16]

-

Assay buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 8.0)

-

Test inhibitors at various concentrations

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Assay Preparation: In a microplate, add the following to each well:

-

Assay buffer

-

Test inhibitor at a range of concentrations (or vehicle control)

-

Conditioned media containing the EL enzyme (wild-type or variant)

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the fluorescent substrate to each well to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate.[17][18][19][20]

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence versus time plot.

-

Normalize the velocities to the vehicle control (0% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Protocol 4: Radiometric Lipase Activity Assay

This classic assay provides a sensitive method for measuring lipase activity using a radiolabeled substrate.

Materials:

-

Conditioned media containing wild-type or variant EL

-

Radiolabeled substrate (e.g., [³H]triolein or [¹⁴C]phosphatidylcholine) emulsified with unlabeled lipid and a detergent.[21]

-

Assay buffer

-

Test inhibitors at various concentrations

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Assay Setup: Similar to the fluorescence-based assay, pre-incubate the enzyme and inhibitor.

-

Reaction: Initiate the reaction by adding the radiolabeled substrate emulsion. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Extraction: Stop the reaction by adding a mixture of methanol/chloroform/heptane and a pH buffer to partition the released radiolabeled free fatty acids into the upper aqueous phase.

-

Quantification: Transfer an aliquot of the upper phase to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the amount of released fatty acid based on the specific activity of the substrate and determine the IC50 as described for the fluorescence-based assay.

Visualizations

Signaling and Metabolic Pathways

Experimental Workflows

Logical Relationships

Conclusion and Future Directions

The development of endothelial lipase inhibitors holds significant promise for the management of dyslipidemia and the reduction of cardiovascular risk. However, the influence of common and rare genetic variants in the LIPG gene on the efficacy of these inhibitors remains a critical and understudied area. While the T111I variant does not appear to affect inhibition by natural regulators, its impact, and that of other variants like N396S, on synthetic and biologic drugs is unknown.

The experimental workflows detailed in this guide provide a clear path for researchers to systematically address this knowledge gap. By generating quantitative, comparative data on inhibitor efficacy across a panel of clinically relevant LIPG variants, the field can move towards a more personalized approach to EL-targeted therapies. Future research should prioritize:

-

Systematic screening of existing and novel EL inhibitors against a panel of LIPG variants.

-

Inclusion of LIPG genotyping in clinical trials of EL inhibitors to enable pharmacogenetic analysis.

-

Structural studies of LIPG variants to understand the molecular basis of any observed differences in inhibitor sensitivity.

By addressing these key areas, the scientific and drug development communities can ensure that the therapeutic potential of endothelial lipase inhibition is maximized for all patients, regardless of their genetic background.

References

- 1. researchgate.net [researchgate.net]

- 2. The Role of Endothelial Lipase in Lipid Metabolism, Inflammation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking endothelial lipase with monoclonal antibody MEDI5884 durably increases high density lipoprotein in nonhuman primates and in a phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Human EL/LIPG(Endothelial Lipase) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 5. The T111I variant in the endothelial lipase gene and risk of coronary heart disease in three independent populations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endothelial Lipase Variant, T111I, Does Not Alter Inhibition by Angiopoietin-like Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelial lipase variant T111I does not alter inhibition by angiopoietin-like proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Endothelial lipase variant T111I does not alter inhibition by angiopoietin-like proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. LEGACY: Phase 2a Trial to Evaluate the Safety, Pharmacokinetics, and Pharmacodynamic Effects of the Anti-EL (Endothelial Lipase) Antibody MEDI5884 in Patients With Stable Coronary Artery Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Transfecting Plasmid DNA into HEK 293 Cells Using Lipofectamine LTX Reagent | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Transient transfection protocol for HEK293T cells [euromabnet.com]

- 14. resources.tocris.com [resources.tocris.com]

- 15. A Guide to Transient Expression of Membrane Proteins in HEK-293 Cells for Functional Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. cdn.caymanchem.com [cdn.caymanchem.com]

- 18. Determination of lipoprotein lipase activity using a novel fluorescent lipase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. Detection of Lipase Activity in Cells by a Fluorescent Probe Based on Formation of Self-Assembled Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. A stable, radioactive substrate emulsion for assay of lipoprotein lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Basis for Endothelial Lipase Substrate Specificity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the substrate specificity of endothelial lipase (EL), a pivotal enzyme in lipoprotein metabolism and a promising target for therapeutic intervention in cardiovascular diseases. Through a comprehensive review of its structural features, kinetic properties, and the impact of specific mutations, this document provides a detailed understanding of why EL preferentially hydrolyzes phospholipids in high-density lipoproteins (HDL).

Introduction to Endothelial Lipase

Endothelial lipase (LIPG) is a member of the triglyceride lipase gene family, which also includes lipoprotein lipase (LPL) and hepatic lipase (HL).[1][2] Unlike LPL and HL, which primarily hydrolyze triglycerides, EL exhibits a marked preference for phospholipids, particularly those within HDL particles.[3][4][5] This phospholipase activity is a key determinant of HDL metabolism, influencing plasma HDL cholesterol (HDL-C) levels and the functional properties of HDL particles.[6][7] EL is primarily synthesized by vascular endothelial cells and acts at the cell surface, where it is anchored by heparan sulfate proteoglycans.[6][8] Its role in modulating HDL levels has made it a significant area of research for the development of new therapies to raise HDL-C.[4][9]

Structural Determinants of Substrate Specificity

The substrate specificity of EL is intricately linked to its three-dimensional structure. Several key features distinguish it from other members of the lipase family and dictate its preference for phospholipids.

The Catalytic Triad

Like other lipases, EL possesses a canonical Ser-Asp-His catalytic triad located within its N-terminal domain.[10][11] This triad is essential for the hydrolysis of ester bonds in phospholipids and triglycerides. The active site serine (Ser169 in human EL) acts as the nucleophile that attacks the carbonyl carbon of the substrate.[11]

The Lid Domain

A crucial element governing the substrate specificity of lipases is the "lid," a flexible loop that covers the active site.[12][13] In the absence of a lipid interface, the lid remains in a closed conformation, restricting access to the catalytic triad. Upon binding to a lipoprotein particle, the lid undergoes a conformational change to an open state, exposing the active site and allowing substrate binding.[12]

The lid domain of EL is notably shorter and has a different amino acid composition compared to those of LPL and HL.[14] This structural difference is a primary determinant of its substrate preference. The amphipathic nature of the EL lid is thought to facilitate its interaction with the phospholipid-rich surface of HDL particles.[15] Site-directed mutagenesis studies and the creation of chimeric enzymes, where the lid domains between LPL and EL were swapped, have demonstrated that the lid plays a significant, though not exclusive, role in determining the phospholipase versus triglyceride lipase activity.[15]

Lipoprotein Binding Domain

The C-terminal domain of EL is implicated in binding to lipoprotein particles. This domain contributes to the enzyme's affinity for HDL. While the catalytic activity resides in the N-terminal domain, the C-terminal domain acts as an anchor, tethering the enzyme to its substrate and influencing its overall efficiency.

Quantitative Analysis of Substrate Specificity

The preference of EL for different lipoprotein substrates can be quantified by comparing its kinetic parameters. While comprehensive side-by-side comparisons are limited in the literature, available data consistently show that EL is most efficient at hydrolyzing HDL phospholipids.

| Lipoprotein Substrate | Primary Lipid Target | Relative Hydrolytic Activity | Reference |

| HDL | Phospholipids | High | [4][5][16] |

| LDL | Phospholipids | Low | [5][17] |

| VLDL | Triglycerides/Phospholipids | Low to Moderate | [4][17][18] |

| Chylomicrons | Triglycerides | Low | [5][16] |

This table summarizes qualitative and semi-quantitative data from multiple sources. Specific kinetic parameters (Km, Vmax) are often determined using artificial substrates or reconstituted HDL and are not always directly comparable across different studies and experimental conditions.

Impact of Mutations on Substrate Specificity and Activity

Site-directed mutagenesis has been a powerful tool for elucidating the roles of specific amino acid residues in EL function. Mutations in the catalytic triad, lid domain, and other regions have been shown to alter the enzyme's activity and substrate preference.

| Mutation | Location | Effect on Activity | Impact on HDL-C Levels | Reference |

| S169A | Catalytic Triad | Abolishes activity | Increases | [18] |

| T111I | N-terminal domain | No significant change in in vitro activity | Inconsistent associations reported | [19] |

| N396S | C-terminal domain | Reduced phospholipase activity | Increases | [20] |

| G26S | N-terminal domain | Reduced secretion, normal intrinsic activity | Increases | [17] |

This table provides a summary of key mutations and their reported effects. The impact on HDL-C levels is observed in human genetic studies or mouse models.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the substrate specificity and activity of endothelial lipase.

Endothelial Lipase Activity Assay using a Fluorescent Phospholipid Substrate

This protocol describes a common method for measuring the phospholipase activity of EL using a fluorogenic substrate.

Materials:

-

Recombinant human endothelial lipase (or conditioned media from EL-expressing cells)

-

Fluorescent phospholipid substrate (e.g., PED-A1 from Thermo Fisher Scientific)

-

Assay Buffer: 20 mM Tris-HCl, 150 mM NaCl, pH 8.0

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of the fluorescent phospholipid substrate in DMSO.

-

Dilute the EL enzyme or conditioned media to the desired concentration in Assay Buffer.

-

In a 96-well plate, add 50 µL of the diluted enzyme solution to each well. Include a blank control with Assay Buffer only.

-

Prepare a working solution of the fluorescent substrate by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).

-

Initiate the reaction by adding 50 µL of the substrate working solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

-

Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 488/515 nm for PED-A1).

-

Calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.

-

Enzyme activity can be expressed as relative fluorescence units per minute (RFU/min) or converted to moles of substrate hydrolyzed per minute using a standard curve of the fluorescent product.[21][22][23]

Site-Directed Mutagenesis of Endothelial Lipase

This protocol outlines a general procedure for introducing specific mutations into the EL gene using a PCR-based method.

Materials:

-

Plasmid DNA containing the wild-type human LIPG cDNA

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells

-

LB agar plates with appropriate antibiotic

Procedure:

-

Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.[24]

-

PCR Amplification:

-

Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling, typically for 16-18 cycles, with an annealing temperature appropriate for the primers and an extension time sufficient to amplify the entire plasmid.[25]

-

-

DpnI Digestion: After PCR, add DpnI restriction enzyme directly to the amplification product. Incubate at 37°C for 1-2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA intact.[24][26]

-

Transformation: Transform the DpnI-treated DNA into competent E. coli cells using a standard heat-shock or electroporation protocol.[27]

-

Plating and Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection. Incubate overnight at 37°C.

-

Verification: Pick individual colonies, culture them, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.[11][27]

Surface Plasmon Resonance (SPR) Analysis of EL-HDL Interaction

This protocol describes the use of SPR (e.g., Biacore) to measure the binding kinetics of EL to HDL particles.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., L1 chip for liposome capture)

-

Recombinant human endothelial lipase

-

Isolated human HDL

-

Running Buffer: HBS-P+ (HEPES-buffered saline with surfactant P20)

-

Liposome preparation reagents (if not using direct HDL capture)

Procedure:

-

Sensor Chip Preparation:

-

Analyte Injection (EL):

-

Prepare a series of dilutions of EL in Running Buffer at various concentrations.

-

Inject the EL solutions sequentially over the HDL-coated sensor surface, starting with the lowest concentration. Include a zero-concentration (buffer only) injection for baseline subtraction.

-

-

Data Acquisition:

-

Monitor the change in the SPR signal (response units, RU) in real-time. The association phase occurs during the injection of EL, and the dissociation phase begins when the injection is switched back to Running Buffer.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

-

This analysis will yield the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity.[18][28]

-

Cellular Uptake of HDL-Derived Cholesterol

This protocol outlines a method to measure the ability of cells to take up cholesterol from HDL, a process that can be influenced by EL activity.

Materials:

-

Macrophage cell line (e.g., J774)

-

[³H]-cholesterol

-

HDL

-

Cell culture medium (e.g., DMEM) with and without serum

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Labeling:

-

Equilibration:

-

Cholesterol Efflux/Uptake:

-

To measure efflux (cholesterol leaving the cells), incubate the labeled cells with HDL as the acceptor in a serum-free medium for a defined period (e.g., 4-6 hours).

-

To measure uptake (cholesterol entering the cells, though this protocol is primarily for efflux), one could use labeled HDL and unlabeled cells.

-

-

Quantification:

-

After the incubation period, collect the medium and lyse the cells.

-

Measure the radioactivity in both the medium and the cell lysate using a scintillation counter.

-

-

Calculation:

Signaling Pathways and Logical Relationships

The interaction of EL with HDL not only alters the lipoprotein particle but also initiates downstream signaling events and has broader implications for lipid metabolism.

EL-Mediated HDL Remodeling and Signaling

The hydrolysis of HDL phospholipids by EL generates lysophospholipids, such as lysophosphatidylcholine (LPC), and free fatty acids. These lipid mediators can then activate specific signaling pathways in endothelial cells and other cell types. For instance, EL-mediated modification of HDL can lead to the release of sphingosine-1-phosphate (S1P), which then activates S1P receptors on endothelial cells, promoting cell migration and angiogenesis.[30]

Caption: EL-mediated HDL remodeling and subsequent S1P signaling cascade in endothelial cells.

Experimental Workflow for Characterizing a Novel EL Variant

This diagram illustrates a logical workflow for the functional characterization of a newly identified variant of endothelial lipase.

Caption: Experimental workflow for the functional characterization of an endothelial lipase variant.

Conclusion and Future Directions

The substrate specificity of endothelial lipase is a finely tuned process governed by its unique structural features, most notably its lid domain. Its preference for HDL phospholipids positions it as a critical regulator of HDL metabolism and a compelling target for the development of therapies aimed at raising HDL-C levels. A deeper understanding of the structure-function relationships of EL, aided by the experimental approaches outlined in this guide, will be crucial for the design of specific and effective EL inhibitors. Future research should focus on obtaining high-resolution crystal structures of EL in complex with its substrates and inhibitors to further refine our understanding of its catalytic mechanism and to guide rational drug design.

References

- 1. HDL-Mediated Cellular Cholesterol Efflux Assay Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of endothelial lipase causes increased HDL cholesterol levels in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. molecular-interactions.si [molecular-interactions.si]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Endothelial lipase: regulation and biological function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. Endothelial Lipase Concentrations Are Increased in Metabolic Syndrome and Associated with Coronary Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Table 23. [Lipase Inhibitors]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. The Lid Domain in Lipases: Structural and Functional Determinant of Enzymatic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. A novel endothelial-derived lipase that modulates HDL metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrate specificity of lipoprotein lipase and endothelial lipase: studies of lid chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Endothelial lipase: Its role in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Endothelial lipase mediates efficient lipolysis of triglyceride-rich lipoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. Associations between Endothelial Lipase, High-Density Lipoprotein, and Endothelial Function Differ in Healthy Volunteers and Metabolic Syndrome Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Endothelial Lipase Inhibitors for the Treatment of Atherosclerosis and Cardiovascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Comparative Analyses of Lipoprotein Lipase, Hepatic Lipase, and Endothelial Lipase, and Their Binding Properties with Known Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. medchemexpress.com [medchemexpress.com]

- 24. nicoyalife.com [nicoyalife.com]

- 25. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 26. bio.libretexts.org [bio.libretexts.org]

- 27. Capture of Intact Liposomes on Biacore Sensor Chips for Protein–Membrane Interaction Studies | Springer Nature Experiments [experiments.springernature.com]

- 28. Binding Assays: biacore spr, elisa, glycolisation I VelaLabs [vela-labs.at]

- 29. Cholesterol Efflux Capacity, Macrophage Reverse Cholesterol Transport, and Cardioprotective HDL - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Endothelial lipase is a critical determinant of HDL-stimulated sphingosine 1-phosphate-dependent signaling in vascular endothelium - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Endothelial Lipase Inhibition on Apolipoprotein A-I Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Endothelial lipase (EL) is a key enzyme in the metabolism of high-density lipoprotein (HDL). By hydrolyzing phospholipids on HDL particles, EL promotes the catabolism of HDL and the clearance of its primary protein component, apolipoprotein A-I (ApoA-I). Consequently, inhibiting EL has emerged as a promising therapeutic strategy to raise HDL cholesterol (HDL-C) and ApoA-I levels, which are inversely correlated with the risk of cardiovascular disease. This technical guide provides an in-depth overview of the mechanism of EL inhibition, summarizes the quantitative effects on ApoA-I levels from preclinical and clinical studies, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction to Endothelial Lipase and Apolipoprotein A-I

Endothelial lipase, a member of the triglyceride lipase gene family, is primarily synthesized by vascular endothelial cells.[1] Unlike other lipases that primarily hydrolyze triglycerides, EL exhibits potent phospholipase activity, with HDL being its preferred substrate.[2][3] The enzymatic action of EL on HDL phospholipids leads to the remodeling of HDL particles, making them smaller and facilitating their clearance from circulation.[4]

Apolipoprotein A-I is the major protein component of HDL, constituting about 70% of its protein mass. ApoA-I is crucial for the formation of HDL particles and plays a central role in reverse cholesterol transport—the process of removing excess cholesterol from peripheral tissues and transporting it to the liver for excretion.[5] The catabolism of HDL particles promoted by EL is directly linked to an increased clearance rate of ApoA-I.[3][6] Therefore, the inhibition of EL is a direct mechanism for preserving circulating HDL particles and, consequently, increasing plasma ApoA-I concentrations.

Mechanism of Action: EL Inhibition and ApoA-I Elevation

The primary function of EL in HDL metabolism is to hydrolyze the phosphatidylcholine on the surface of HDL particles.[2] This action destabilizes the particle, leading to the dissociation of ApoA-I. The lipid-poor ApoA-I is then rapidly cleared from the circulation, primarily by the kidneys.

Endothelial lipase inhibitors, which can be small molecules or monoclonal antibodies, block the catalytic activity of EL.[7] By preventing the hydrolysis of HDL phospholipids, these inhibitors protect the integrity of HDL particles. This increased stability reduces the catabolic rate of both the HDL particle and its associated ApoA-I, leading to a sustained increase in their plasma concentrations.[4] This mechanism is a key focus for therapeutic interventions aimed at raising functional HDL levels.

Quantitative Data: Effect of EL Inhibitors on ApoA-I

The development of specific EL inhibitors has allowed for the quantification of their effects on ApoA-I levels in both preclinical models and human clinical trials. The data consistently show a robust, dose-dependent increase in ApoA-I following EL inhibition.

Table 1: Preclinical Studies of EL Inhibition

| Inhibitor | Model System | Dose/Method | Change in HDL-C | Change in ApoA-I | Reference |

| Anti-mEL Polyclonal Antibody | Human apoA-I Transgenic Mice | Intravenous Infusion | ▲ Up to 60% | ▲ Significant Increase | [4] |

Table 2: Clinical Studies of EL Inhibition

| Inhibitor | Study | Population | Dose (Subcutaneous) | Change in HDL-C | Change in ApoA-I | Reference |

| MEDI5884 | LEGACY (Phase 2a) | Stable Coronary Artery Disease | 50 mg | ▲ 21.2% | ▲ 13.9% | [8] |

| 100 mg | ▲ 32.7% | ▲ 22.0% | [8] | |||

| 200 mg | ▲ 39.4% | ▲ 27.2% | [8][9] | |||

| 350 mg | ▲ 43.1% | ▲ 29.8% | [8] | |||

| 500 mg | ▲ 51.4% | ▲ 35.7% | [8] |

Data represents the percentage change from baseline at day 91 after three monthly doses.

Detailed Experimental Protocols